Cas no 539807-79-9 (4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide)
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
- 4-(benzo[d]thiazol-2-yl)-N-phenylbutanamide
- 2-Benzothiazolebutanamide, N-phenyl-
- MLS000707294
- F1244-0091
- CHEMBL1324650
- 539807-79-9
- SCHEMBL6034952
- SR-01000365636-1
- HMS2733F08
- Cambridge id 7136310
- SMR000288759
- SR-01000365636
- Oprea1_422549
- Oprea1_534414
- Z27783159
- AKOS000529149
- DTXSID201330046
-
- Inchi: 1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20)
- InChI Key: AECXGLIWULKBPF-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1CCCC(NC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 296.09833431g/mol
- Monoisotopic Mass: 296.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.2Ų
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1244-0091-2μmol |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-5μmol |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-10μmol |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-20μmol |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-1mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-2mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-3mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-4mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-5mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F1244-0091-10mg |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |
539807-79-9 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Professional Introduction to 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide (CAS No. 539807-79-9)
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 539807-79-9, belongs to a class of molecules that integrate the pharmacophoric properties of benzothiazole and phenylbutanamide moieties. The benzothiazole ring system is well-documented for its role in various biological activities, while the phenylbutanamide moiety contributes to the compound's potential pharmacological effects.
The structural design of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide positions it as a promising candidate for further investigation in drug discovery. The presence of both the benzothiazole and phenylbutanamide components suggests multiple avenues for interaction with biological targets, which is a key consideration in the development of novel therapeutic agents. The compound's molecular architecture allows for diverse modifications, enabling researchers to explore its pharmacokinetic and pharmacodynamic profiles in various contexts.
In recent years, there has been a growing interest in heterocyclic compounds due to their versatile biological activities. Benzothiazole derivatives, in particular, have been extensively studied for their potential applications in treating a range of diseases, including infectious disorders and chronic conditions. The incorporation of the phenylbutanamide group into the benzothiazole scaffold enhances the compound's solubility and bioavailability, making it more suitable for formulation into pharmaceutical products.
Current research in this domain has highlighted the importance of optimizing molecular structures to achieve desired pharmacological outcomes. The synthesis and characterization of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide have provided valuable insights into its chemical properties and potential biological functions. Studies have demonstrated that this compound exhibits notable activity against certain enzymes and receptors, which are implicated in various pathological processes. Such findings underscore the compound's significance as a lead molecule in medicinal chemistry.
The benzothiazole moiety in 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is known for its ability to modulate biological pathways through interactions with specific targets. This feature has been exploited in the development of drugs targeting conditions such as inflammation and cancer. The phenylbutanamide group further contributes to the compound's pharmacological profile by enhancing its binding affinity and selectivity. These characteristics make 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide a compelling subject for further investigation.
Advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide with greater accuracy. Molecular modeling studies have revealed that this compound can interact with various biological targets, suggesting multiple therapeutic applications. These computational insights have guided experimental efforts aimed at optimizing the compound's structure for improved efficacy and reduced toxicity.
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide involves multi-step organic reactions that highlight the synthetic versatility of benzothiazole derivatives. The process typically involves functionalization of the benzothiazole ring followed by coupling with the phenylbutanamide moiety. This synthetic route has been refined over time to ensure high yields and purity, facilitating further structural modifications and pharmacological evaluations.
In conclusion, 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide (CAS No. 539807-79-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the search for new therapeutic agents. Continued research into this compound is expected to yield novel insights into its pharmacological mechanisms and potential clinical applications.
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